

Total Synthesis of Chitinovorin B: Application Notes and Protocols

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Compound of Interest

Compound Name: Chitinovorin B

Cat. No.: B15593803

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Disclaimer: As of late 2025, a total synthesis of **Chitinovorin B** has not been reported in peer-reviewed scientific literature. The information presented herein is based on the initial discovery, isolation, and characterization of this natural product. The provided protocols detail the isolation from its natural source, not a chemical synthesis.

Application Notes

Compound: **Chitinovorin B** Source: Isolated from the culture broth of *Flavobacterium* sp. PK-176.[1] Class: Beta-Lactam Antibiotic

1. Background and Discovery **Chitinovorin B** is a novel beta-lactam antibiotic discovered alongside Chitinovorins A and C.[1] These compounds were isolated from the fermentation broth of *Flavobacterium* sp. PK-176, a bacterium capable of utilizing chitin as a primary carbon source. The discovery of novel beta-lactams from bacterial sources is significant for the development of new therapeutic agents to combat antibiotic resistance.

2. Chemical Structure and Properties The precise chemical structure of **Chitinovorin B** has been determined through spectroscopic analysis. Key physicochemical properties are summarized in the data section below. It is a water-soluble compound, a characteristic that is advantageous for potential pharmaceutical development.

3. Biological Activity and Potential Applications **Chitinovorin B** exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] Like other beta-lactam antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial cell wall biosynthesis by targeting

penicillin-binding proteins. Its spectrum of activity suggests it could be a lead compound for the development of new antibiotics. Researchers in drug discovery, microbiology, and medicinal chemistry may find **Chitinovorin B** to be a valuable tool for studying bacterial cell wall synthesis and for investigating mechanisms of antibiotic resistance.

Data Presentation

A summary of the quantitative data available for **Chitinovorin B** is presented in the tables below.

Table 1: Physicochemical Properties of **Chitinovorin B**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₃₂ N ₄ O ₉ S	[1]
Molecular Weight	504.56 g/mol	[1]
Appearance	White Powder	[1]
Optical Rotation [α] ²⁴ _D	-35.6° (c 0.5, H ₂ O)	[1]
UV λ_{max} (in H ₂ O)	268 nm	[1]
Solubility	Soluble in water and methanol. Insoluble in acetone, ethyl acetate, chloroform, and n-hexane.	[1]

Table 2: In Vitro Antibacterial Activity of **Chitinovorin B** (Minimum Inhibitory Concentration)

Bacterial Strain	MIC (µg/mL)	Reference
Bacillus subtilis ATCC 6633	12.5	[1]
Staphylococcus aureus FDA 209P	>100	[1]
Escherichia coli NIHJ	>100	[1]
Klebsiella pneumoniae	>100	[1]
Proteus vulgaris	>100	[1]
Pseudomonas aeruginosa	>100	[1]

Experimental Protocols

The following protocol outlines the isolation and purification of **Chitinovorin B** from a culture of *Flavobacterium* sp. PK-176, as no synthetic protocol is available.

Protocol 1: Isolation and Purification of **Chitinovorin B** from *Flavobacterium* sp. Culture

1. Fermentation and Harvest

- Inoculate a suitable fermentation medium containing chitin with *Flavobacterium* sp. PK-176.
- Incubate the culture under appropriate conditions (e.g., 28°C with aeration) for 3-4 days.
- After the fermentation period, harvest the culture broth and separate the supernatant from the cells by centrifugation.

2. Initial Purification by Adsorption Chromatography

- Adjust the pH of the culture supernatant to 7.0.
- Load the supernatant onto a Diaion HP-20 column.
- Wash the column with deionized water to remove unbound impurities.
- Elute the Chitinovorins using 50% aqueous acetone.

3. Anion-Exchange Chromatography

- Concentrate the eluate from the previous step.
- Load the concentrated sample onto a Dowex 1x2 (Cl⁻ form) anion-exchange column.
- Wash the column with deionized water.
- Elute the bound compounds using a linear gradient of 0 to 0.1 M sodium chloride (NaCl). Collect fractions and assay for activity to identify those containing **Chitinovorin B**.

4. Gel Filtration Chromatography

- Pool and concentrate the active fractions containing **Chitinovorin B**.
- Apply the concentrated sample to a Sephadex G-10 gel filtration column.
- Elute with deionized water to desalt and further purify the sample.

5. Preparative High-Performance Liquid Chromatography (HPLC)

- Perform final purification using a reverse-phase HPLC system equipped with a C18 column.
- Elute with a suitable gradient of an organic solvent (e.g., acetonitrile) in water.
- Monitor the elution profile at 268 nm and collect the peak corresponding to **Chitinovorin B**.

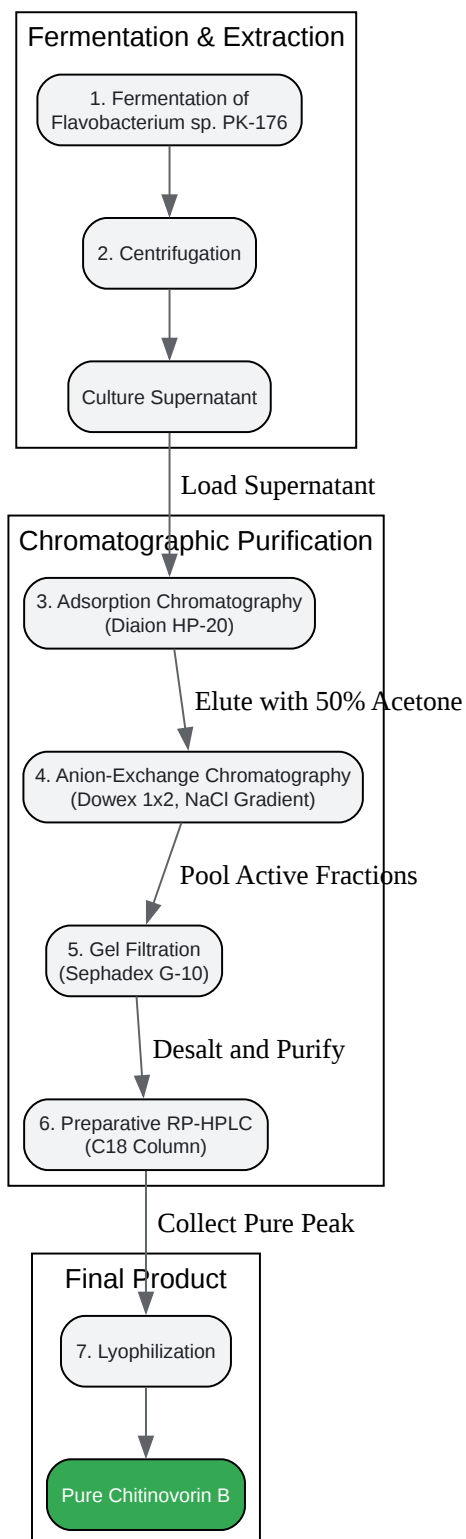
6. Final Product Preparation

- Combine the pure fractions of **Chitinovorin B**.
- Remove the solvent by lyophilization to obtain **Chitinovorin B** as a stable white powder.

Mandatory Visualization

The following diagram illustrates the workflow for the isolation and purification of **Chitinovorin B** from its native source.

Isolation and Purification Workflow for Chitinovorin B

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Caption: A flowchart outlining the key stages in the isolation of **Chitinovorin B**.

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References

- 1. medchemexpress.com [medchemexpress.com]
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